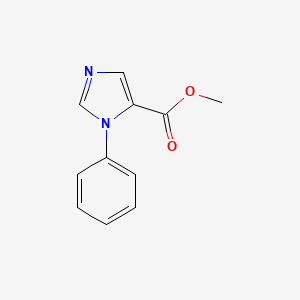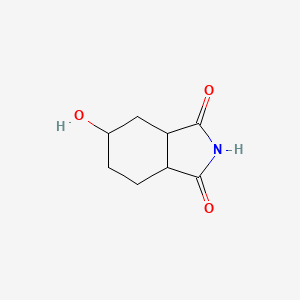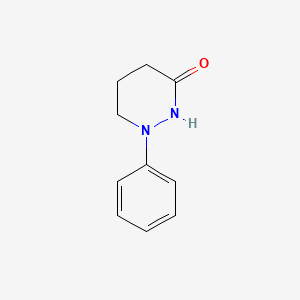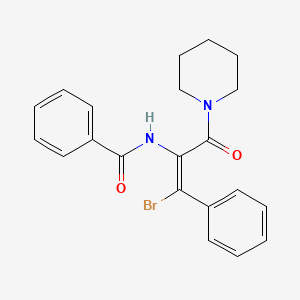![molecular formula C10H9NO3S B11769010 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy and carboxylic acid groups. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring. The methoxy group can be introduced through methylation reactions, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication or transcription processes, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzo[d]thiazole-5-carboxylic acid: Lacks the methoxy group, which may affect its biological activity.
4-Methoxybenzo[d]thiazole-5-carboxylic acid: Lacks the methyl group, which may influence its chemical reactivity.
2-Methyl-4-nitrobenzo[d]thiazole-5-carboxylic acid: Contains a nitro group instead of a methoxy group, which significantly alters its chemical and biological properties.
Uniqueness
4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with biological targets and improve its solubility and stability .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-11-8-7(15-5)4-3-6(10(12)13)9(8)14-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
NNLMBDULBAWZBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11768932.png)
![3-(Azepan-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11768934.png)












